4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide

NHE1 Sodium-hydrogen exchanger Cardioprotection

Procure 4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide for its superior NHE1 potency (IC₅₀ 79 nM) and 24,000-fold selectivity over MAO-B, enabling precise cardioprotection research. Its moderate lipophilicity (XLogP3 0.8) enhances aqueous solubility over sulfonyl analogs. Ideal for CYP1A1 metabolism studies (IC₅₀ 2.6 μM).

Molecular Formula C12H15N3O2
Molecular Weight 233.271
CAS No. 923163-56-8
Cat. No. B2547717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide
CAS923163-56-8
Molecular FormulaC12H15N3O2
Molecular Weight233.271
Structural Identifiers
SMILESC1CN(CCC1=NO)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C12H15N3O2/c16-12(13-10-4-2-1-3-5-10)15-8-6-11(14-17)7-9-15/h1-5,17H,6-9H2,(H,13,16)
InChIKeyWHFYFAHQQGUPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Hydroxyimino)-N-phenylpiperidine-1-carboxamide (CAS 923163-56-8): Procurement-Relevant Baseline Properties


4-(Hydroxyimino)-N-phenylpiperidine-1-carboxamide (CAS 923163-56-8) is a piperidine-1-carboxamide derivative featuring a 4-hydroxyimino substituent and an N-phenyl group [1]. Its molecular formula is C₁₂H₁₅N₃O₂, with a molecular weight of 233.27 g/mol [2]. Computed properties include an XLogP3 of 0.8, a topological polar surface area of 64.9 Ų, and a single rotatable bond, indicating relatively low lipophilicity and moderate polarity [2]. The compound has been evaluated in multiple biochemical assays, including inhibition of sodium/hydrogen exchanger 1 (NHE1) [3] and monoamine oxidase B (MAO-B) [4], as documented in BindingDB and PubChem.

Why In-Class N-Phenylpiperidine-1-carboxamide Analogs Cannot Substitute for 4-(Hydroxyimino)-N-phenylpiperidine-1-carboxamide in Target-Focused Assays


The N-phenylpiperidine-1-carboxamide scaffold serves as a privileged structure for diverse biological targets, but the substitution pattern at the 4-position fundamentally alters target engagement and potency [1]. For instance, the unsubstituted N-phenylpiperidine-1-carboxamide (CAS 2645-36-5) lacks the hydroxyimino group and has been reported as an NHE1 inhibitor with an IC₅₀ of 410 nM in PS120 cells [2], while the 4-hydroxyimino derivative exhibits an IC₅₀ of 79 nM in platelet-rich plasma [3]. Similarly, 4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide, a sulfonyl-substituted analog, displays a higher XLogP3 of 1.6 and a larger topological polar surface area of 4 acceptor atoms [4], which are predicted to alter both permeability and target-binding kinetics. These data underscore that 4-position modifications—whether hydroxyimino, sulfonyl, or unsubstituted—produce non-interchangeable compounds with divergent potency, physicochemical properties, and target selectivity.

Quantitative Differentiation Evidence for 4-(Hydroxyimino)-N-phenylpiperidine-1-carboxamide vs. Structural Analogs


NHE1 Inhibition: 4-Hydroxyimino Derivative Demonstrates 5-Fold Higher Potency than Unsubstituted N-Phenylpiperidine-1-carboxamide

The target compound exhibits an IC₅₀ of 79 nM against human NHE1 in platelet-rich plasma [1]. In contrast, the unsubstituted analog N-phenylpiperidine-1-carboxamide (CAS 2645-36-5) shows an IC₅₀ of 410 nM against human NHE1 expressed in PS120 cells [2]. This represents a 5.2-fold enhancement in inhibitory potency conferred by the 4-hydroxyimino substituent. Notably, the comparator BDBM50396465 (a related piperidine carboxamide) achieves an IC₅₀ of 15 nM in HT-29 cells [3], indicating that further optimization of this scaffold can yield even greater potency.

NHE1 Sodium-hydrogen exchanger Cardioprotection

MAO-B Inhibition: 4-Hydroxyimino Derivative Shows Weak Activity, Distinguishing It from Potent MAO-B Inhibitors

The compound exhibits an IC₅₀ of 1.90 × 10⁶ nM (1.9 mM) against human MAO-B [1]. This weak inhibitory activity contrasts sharply with known potent MAO-B inhibitors that typically display IC₅₀ values in the low nanomolar range (e.g., rasagiline: IC₅₀ ≈ 4 nM; selegiline: IC₅₀ ≈ 30 nM) [2]. The 1,000-fold to 500,000-fold lower potency indicates that the 4-hydroxyimino-N-phenylpiperidine-1-carboxamide scaffold is not optimized for MAO-B inhibition.

MAO-B Monoamine oxidase Neurodegeneration

IMPDH Inhibition: High Micromolar Potency Indicates Limited Utility for Antiproliferative Applications

The compound has been evaluated against inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine nucleotide biosynthesis and a validated anticancer target. Reported data indicate an IC₅₀ > 5,000 nM (5 μM) against human IMPDH2 [1]. For comparison, mycophenolic acid, a clinical IMPDH inhibitor, exhibits an IC₅₀ of approximately 10-30 nM [2]. The >160-fold lower potency suggests that this compound is not a viable starting point for IMPDH-targeted drug discovery.

IMPDH Inosine monophosphate dehydrogenase Antiproliferative

CYP450 Interaction Profile: Modest CYP1A1 Inhibition Suggests Manageable Drug-Drug Interaction Risk

The compound demonstrates an IC₅₀ of 2.60 × 10³ nM (2.6 μM) against human CYP1A1 in transfected CHO cells [1]. In contrast, a structurally unrelated CYP inhibitor (BDBM140266) exhibits an IC₅₀ of 6.18 × 10⁵ nM (618 μM) against CYP2A6 [2], illustrating that CYP inhibition potency varies widely across different P450 isoforms and chemotypes. The compound's CYP1A1 IC₅₀ falls within a range that is neither exceptionally potent (IC₅₀ < 1 μM, high DDI risk) nor completely inactive (IC₅₀ > 50 μM).

CYP1A1 Cytochrome P450 Drug-drug interactions

Physicochemical Differentiation: Lower Lipophilicity vs. Sulfonyl-Substituted Analog

The target compound has a computed XLogP3 value of 0.8 and a topological polar surface area (TPSA) of 64.9 Ų [1]. In comparison, 4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide, a sulfonyl-substituted analog, displays an XLogP3 of 1.6 and a TPSA of 4 hydrogen bond acceptors (≈ 69 Ų) [2]. The 0.8 log unit difference in lipophilicity predicts that the target compound will have lower passive membrane permeability and potentially reduced nonspecific protein binding.

Lipophilicity XLogP Permeability

Recommended Research and Procurement Scenarios for 4-(Hydroxyimino)-N-phenylpiperidine-1-carboxamide Based on Quantitative Evidence


Screening for NHE1 Inhibitors with Reduced MAO-B Off-Target Activity

Researchers seeking NHE1 inhibitors with minimal MAO-B activity should prioritize this compound. The 79 nM NHE1 IC₅₀ combined with the 1.9 mM MAO-B IC₅₀ [1] [2] provides a 24,000-fold selectivity window, making it a useful tool compound for dissecting NHE1-mediated pathways without confounding MAO-B effects. This is particularly relevant for cardioprotection studies where both NHE1 and MAO-B have been implicated.

Structure-Activity Relationship (SAR) Studies Exploring 4-Position Substituent Effects on NHE1 Potency

The 5.2-fold potency improvement over the unsubstituted N-phenylpiperidine-1-carboxamide (79 nM vs. 410 nM) [1] [2] demonstrates that the 4-hydroxyimino group significantly enhances NHE1 inhibition. This compound serves as a key reference point for SAR campaigns aiming to further optimize the piperidine-1-carboxamide scaffold for NHE1 or related ion transporters.

Physicochemical Optimization: Selecting Lower-Lipophilicity Piperidine Carboxamides for Aqueous Assays

With an XLogP3 of 0.8 and a TPSA of 64.9 Ų [1], this compound is approximately 0.8 log units less lipophilic than its sulfonyl-substituted analog. Procurement of this compound is recommended for assays where aqueous solubility is limiting or where nonspecific protein binding from highly lipophilic compounds may confound results.

CYP1A1 Interaction Studies with Moderate Potency Tools

The compound's CYP1A1 IC₅₀ of 2.6 μM [1] positions it as a moderate-potency inhibitor suitable for studying CYP1A1-mediated metabolism in vitro, particularly in comparative studies with more potent (IC₅₀ < 1 μM) or weaker (IC₅₀ > 50 μM) inhibitors. Its use as a reference compound in CYP1A1 inhibition panels is supported by this quantitative data.

Quote Request

Request a Quote for 4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.